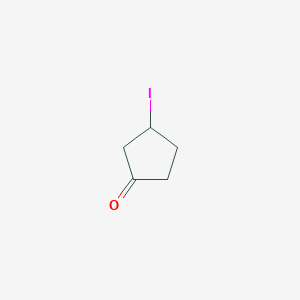

3-Iodocyclopentanone

Vue d'ensemble

Description

3-Iodocyclopentanone is an organic compound with the molecular formula C₅H₇IO It is a derivative of cyclopentanone, where an iodine atom is substituted at the third position of the cyclopentane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Iodocyclopentanone can be synthesized through several methods. One common approach involves the iodination of cyclopentanone. This can be achieved by treating cyclopentanone with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction typically proceeds via the formation of an enolate intermediate, which then reacts with iodine to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Iodocyclopentanone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclopentanones.

Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol, 3-iodocyclopentanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), thiols (RSH)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Major Products:

- Substitution: Various substituted cyclopentanones

- Reduction: 3-Iodocyclopentanol

- Oxidation: Carboxylic acids and other oxidized derivatives

Applications De Recherche Scientifique

Synthetic Chemistry Applications

3-Iodocyclopentanone serves as a versatile building block in organic synthesis. Its halogenated structure allows it to participate in various chemical reactions, particularly in the formation of C–N bonds.

C–N Bond Formation

Recent studies have demonstrated that this compound can act as a radical precursor in the formation of C(sp³)–N bonds. This is achieved through a transition-metal-free halogen-atom transfer (XAT) process, which has shown high efficiency in coupling reactions with diazonium salts. The use of inorganic bases like Cs₂CO₃ enhances the reaction yield significantly, allowing for the synthesis of primary, secondary, and tertiary alkyl amines .

Table 1: Reaction Conditions for C–N Bond Formation Using this compound

| Base | Yield (%) | Reaction Time (h) | Solvent |

|---|---|---|---|

| Cs₂CO₃ | 89 | 2 | MeOH |

| K₂CO₃ | 75 | 2 | MeOH |

| No base | 30 | 2 | MeOH |

This method's practicality is highlighted by its scalability, allowing gram-scale reactions and continuous flow systems to be employed effectively .

Synthesis of Complex Molecules

This compound has also been utilized in the synthesis of complex organic molecules. For instance, it has been incorporated into the design of new metabotropic glutamate receptor (mGluR) modulators, which are potential candidates for treating neurological disorders. The modification of existing scaffolds with this compound has led to improved pharmacokinetic properties and enhanced potency .

Electrochemical Applications

In electrochemistry, this compound is explored for its reactivity under controlled conditions. It can be utilized in cyclic voltammetry studies to understand its electrochemical behavior and interactions with other substances.

Cyclic Voltammetry Studies

Cyclic voltammetry experiments involving this compound have provided insights into its redox properties and structural characteristics. These studies help elucidate the relationship between molecular structure and electrochemical activity, which is crucial for developing new materials for batteries and sensors.

Medicinal Chemistry Applications

The pharmacological potential of compounds derived from this compound is significant. Its derivatives have been investigated for their ability to modulate neurotransmitter systems, particularly in the context of drug development.

Neuropharmacological Studies

Research indicates that modifications involving this compound can lead to compounds with enhanced brain penetration and oral bioavailability. These properties are essential for developing effective treatments for conditions such as cocaine dependence .

Table 2: Pharmacokinetic Properties of mGluR Modulators Derived from this compound

| Compound ID | Cmax (μM) | AUC (μM·h) | t1/2 (h) | Oral Bioavailability (%) |

|---|---|---|---|---|

| Compound 1 | 4.8 | 15 | 6 | 86 |

| Compound 2 | 3.5 | 12 | 5 | 80 |

Mécanisme D'action

The mechanism of action of 3-iodocyclopentanone depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, radiolabeled derivatives of this compound can be used to trace metabolic pathways or target specific tissues for imaging purposes. The molecular targets and pathways involved will vary based on the specific derivative and its intended use.

Comparaison Avec Des Composés Similaires

Cyclopentanone: The parent compound, which lacks the iodine substitution.

2-Iodocyclopentanone: A similar compound with the iodine atom at the second position.

3-Bromocyclopentanone: A bromine-substituted analogue.

Comparison: 3-Iodocyclopentanone is unique due to the presence of the iodine atom at the third position, which imparts distinct reactivity and properties compared to its analogues. The iodine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and research applications.

Activité Biologique

Methyl 4-butylbenzoate, an organic compound with the molecular formula , is an ester derived from butylbenzoic acid and methanol. This compound is notable for its applications in various fields, including fragrance production, chemical synthesis, and potential biological activities. This article explores the biological activity of methyl 4-butylbenzoate, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.

Methyl 4-butylbenzoate can be synthesized through the esterification of 4-butylbenzoic acid with methanol, typically using an acid catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of the ester and water:

The biological activity of methyl 4-butylbenzoate is largely attributed to its interactions with various cellular receptors and enzymes. As a fragrance compound, it binds to olfactory receptors, triggering sensory responses. Furthermore, its ester functional group allows it to participate in biochemical reactions, such as hydrolysis and nucleophilic attacks, which can influence metabolic pathways.

Biological Activities

-

Antimicrobial Properties :

Methyl 4-butylbenzoate has been studied for its potential antimicrobial effects. In vitro studies have shown that it exhibits activity against various bacterial strains, suggesting its possible use as a preservative in cosmetic formulations. -

Insecticidal Activity :

Research indicates that methyl 4-butylbenzoate possesses insecticidal properties. Laboratory studies have demonstrated its effectiveness against pests like Aedes aegypti, where it showed higher toxicity compared to other benzoate analogs . -

Toxicity Studies :

Toxicological assessments reveal that methyl 4-butylbenzoate can cause skin and respiratory irritation upon exposure. It is classified under GHS as a harmful substance if ingested or inhaled (H302 + H312 + H332) .

Case Study 1: Insecticidal Efficacy

A study conducted on the insecticidal properties of various benzoate compounds found that methyl 4-butylbenzoate was particularly effective against Drosophila suzukii and Cimex lectularius. The study highlighted that this compound could serve as a natural alternative to synthetic insecticides in agricultural practices .

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial efficacy, methyl 4-butylbenzoate was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones around the compound's application sites, suggesting potential for use in medical or cosmetic products .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

3-iodocyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IO/c6-4-1-2-5(7)3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMGHATZDKMABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574873 | |

| Record name | 3-Iodocyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86613-17-4 | |

| Record name | 3-Iodocyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Iodocyclopentanone react with the functionalized secondary alkylcopper reagents described in the research?

A1: The research demonstrates that functionalized secondary alkylcopper reagents, prepared through a series of transmetalations, react with this compound with high retention of configuration [, ]. While the specific product of this reaction is not detailed in the abstracts, it can be inferred that the reaction likely proceeds via nucleophilic substitution, where the alkylcopper reagent acts as a nucleophile, displacing the iodine atom in this compound. This highlights the potential of using this methodology for the stereoselective formation of new carbon-carbon bonds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.